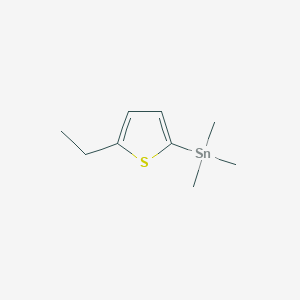
(5-Ethylthiophen-2-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethylthiophen-2-yl)(trimethyl)stannane is an organotin compound with the molecular formula C9H16SSn. It is a derivative of thiophene, where the 5-position is substituted with an ethyl group and the 2-position is bonded to a trimethylstannane group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as intermediates in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethylthiophen-2-yl)(trimethyl)stannane typically involves the stannylation of 5-ethylthiophene. One common method is the reaction of 5-ethylthiophene with trimethyltin chloride in the presence of a base such as sodium hydride or butyllithium. The reaction is usually carried out under inert conditions to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of organotin reagents .
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethylthiophen-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannane group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as halides, amines, and thiols.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane, and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bonded compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Ethylthiophen-2-yl)(trimethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. It is also used in the synthesis of complex organic molecules and polymers .
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of organotin compounds have been explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various polymerization reactions .
Mecanismo De Acción
The mechanism of action of (5-Ethylthiophen-2-yl)(trimethyl)stannane in chemical reactions involves the formation of a reactive intermediate, typically through the activation of the tin-carbon bond. In Stille coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the tin to the halide, forming a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but without the ethyl group at the 5-position.
Tributyl(thiophen-2-yl)stannane: Similar structure but with tributyl groups instead of trimethyl.
Uniqueness
(5-Ethylthiophen-2-yl)(trimethyl)stannane is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different reaction pathways and products compared to its analogs .
Propiedades
Número CAS |
415927-98-9 |
|---|---|
Fórmula molecular |
C9H16SSn |
Peso molecular |
275.00 g/mol |
Nombre IUPAC |
(5-ethylthiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C6H7S.3CH3.Sn/c1-2-6-4-3-5-7-6;;;;/h3-4H,2H2,1H3;3*1H3; |
Clave InChI |
SPBQAXOWTHPFSB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


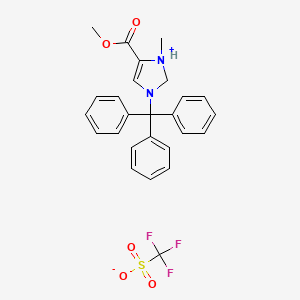
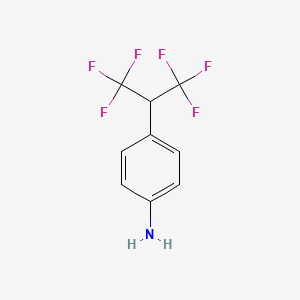
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
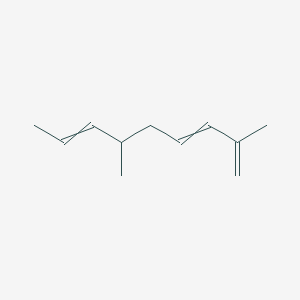
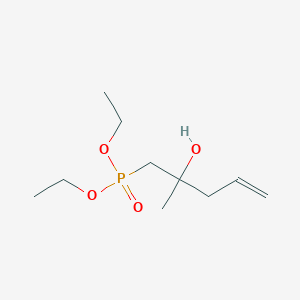
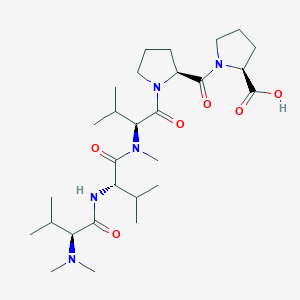

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)




